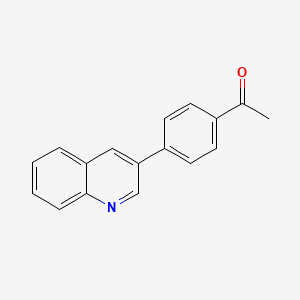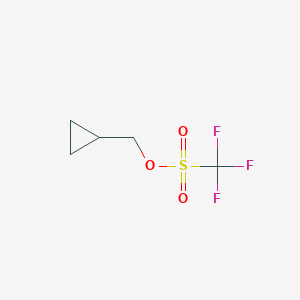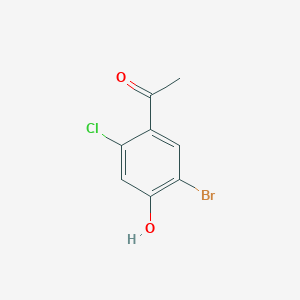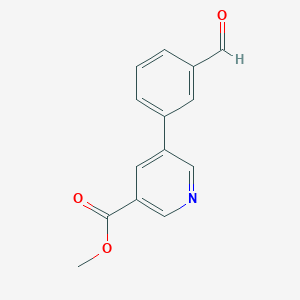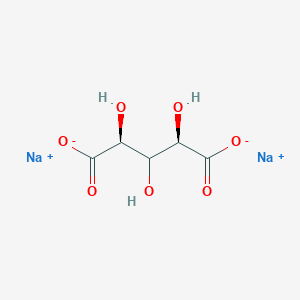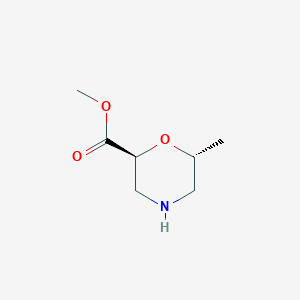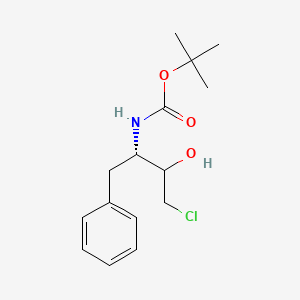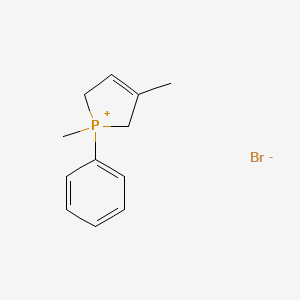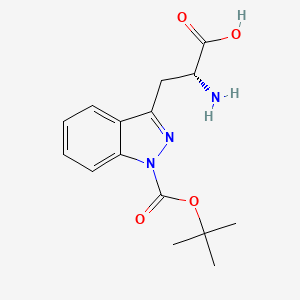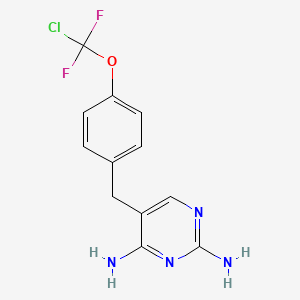
3-Fluoro-2-methyl-6-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methyl-6-nitroanisole is an organic compound with the molecular formula C8H8FNO3 It is a derivative of anisole, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-nitroanisole typically involves multiple steps, including nitration, halogenation, and methylation reactions. One common synthetic route starts with the nitration of 2-methylphenol (o-cresol) to form 2-methyl-6-nitrophenol. This intermediate is then subjected to a halogenation reaction using fluorine sources such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position. Finally, the methylation of the hydroxyl group with dimethyl sulfate or methyl iodide yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-6-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-methyl-6-aminophenol.
Reduction: Formation of 3-Fluoro-2-methyl-6-nitrosoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the substituent introduced.
Scientific Research Applications
3-Fluoro-2-methyl-6-nitroanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-6-nitroanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-nitroanisole
- 2-Fluoro-6-nitroanisole
- 4-Fluoro-2-methyl-6-nitroanisole
Uniqueness
3-Fluoro-2-methyl-6-nitroanisole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
1-fluoro-3-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO3/c1-5-6(9)3-4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 |
InChI Key |
SZVYCCRGBJFVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


